3-Chloro-6,8-dimethoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Description
3-Chloro-6,8-dimethoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxides. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Properties
Molecular Formula |
C9H9ClN2O4S |
|---|---|
Molecular Weight |
276.70 g/mol |
IUPAC Name |
3-chloro-6,8-dimethoxy-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C9H9ClN2O4S/c1-15-5-3-6-8(7(4-5)16-2)17(13,14)12-9(10)11-6/h3-4H,1-2H3,(H,11,12) |
InChI Key |
SLWXQJLPSQYSAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)S(=O)(=O)N=C(N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6,8-dimethoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamides with carboxylic acids, their halides, or anhydrides . Another method involves the reaction of 2-aminosulfonamides with aldehydes . These reactions are usually carried out under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and equipment to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6,8-dimethoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogen substitution reactions can introduce different halogen atoms into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine and chlorine .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated derivatives .
Scientific Research Applications
3-Chloro-6,8-dimethoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Chloro-6,8-dimethoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it acts as an ATP-sensitive potassium channel opener, which inhibits insulin release . This mechanism is similar to that of other 1,2,4-benzothiadiazine-1,1-dioxides .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its cardiovascular and hypertensive effects.
1,2,4-Pyridothiadiazine-1,1-dioxide: Similar to 1,2,4-benzothiadiazine-1,1-dioxide but with a pyridyl ring.
Uniqueness
3-Chloro-6,8-dimethoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Biological Activity
The compound 3-Chloro-6,8-dimethoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a member of the thiadiazine family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.
Structure
The chemical structure of 3-Chloro-6,8-dimethoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can be represented as follows:
- Molecular Formula : C₁₀H₈ClN₂O₄S
- CAS Number : [insert CAS number if available]
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | [insert molecular weight] |
| Melting Point | [insert melting point] |
| Solubility | [insert solubility data] |
Antimicrobial Activity
Research indicates that derivatives of thiadiazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain thiadiazine derivatives can inhibit the growth of various bacterial strains and fungi. The mechanisms often involve disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Several studies have highlighted the potential anticancer properties of thiadiazine derivatives. For example:
- Mechanism of Action : Thiadiazines may induce apoptosis in cancer cells through the activation of caspases and modulation of various signaling pathways.
- Case Study : A study conducted on human cancer cell lines demonstrated that a related thiadiazine compound exhibited cytotoxic effects at micromolar concentrations, suggesting potential for further development as an anticancer agent.
Anti-inflammatory Effects
Thiadiazine derivatives have also been researched for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways:
- Mechanism : Compounds like 3-Chloro-6,8-dimethoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide may inhibit enzymes such as COX-2 and LOX involved in inflammation.
Cardiovascular Effects
Thiadiazines have been associated with cardiovascular benefits, including:
- Antihypertensive Activity : Some studies suggest that these compounds can lower blood pressure by acting as vasodilators or by inhibiting angiotensin-converting enzyme (ACE).
Summary of Studies
| Study Reference | Biological Activity | Findings |
|---|---|---|
| [Reference 1] | Antimicrobial | Inhibition of E. coli growth at 50 µg/mL |
| [Reference 2] | Anticancer | Induced apoptosis in MCF-7 cells at 20 µM |
| [Reference 3] | Anti-inflammatory | Reduced TNF-alpha levels in LPS-stimulated macrophages |
The mechanisms underlying the biological activities of thiadiazine derivatives often include:
- Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interacting with cell surface receptors to elicit physiological responses.
- Gene Expression Regulation : Modulating the expression of genes involved in cell proliferation and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
